molecular formula C17H19BrN2O3 B2657657 N-(2-bromo-4-nitrophenyl)adamantane-1-carboxamide CAS No. 313268-53-0

N-(2-bromo-4-nitrophenyl)adamantane-1-carboxamide

Cat. No.: B2657657
CAS No.: 313268-53-0
M. Wt: 379.254
InChI Key: FNVPHYWMOFOQFK-UHFFFAOYSA-N
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Description

N-(2-bromo-4-nitrophenyl)adamantane-1-carboxamide is a novel synthetic compound designed for advanced research applications, combining a bioactive adamantane core with a halogenated aniline moiety. The adamantane group is a well-established scaffold in medicinal chemistry known for enhancing lipophilicity and bioavailability, which can improve cellular uptake and efficacy of lead compounds . Adamantane derivatives have demonstrated a wide range of biological activities, including significant antibacterial and antifungal properties in recent studies . Furthermore, structurally similar adamantane-based ligands have been developed as high-affinity molecular probes for biological targets, showcasing the utility of this core in the design of receptor-specific agents . The 2-bromo-4-nitroaniline component of the molecule contributes to its potential as a building block in organic synthesis and materials science. The bromine atom offers a site for further functionalization via cross-coupling reactions, while the nitro group can be reduced to an amine for subsequent derivatization. This combination of features makes this compound a valuable chemical tool for researchers in drug discovery, chemical biology, and materials science. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-bromo-4-nitrophenyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O3/c18-14-6-13(20(22)23)1-2-15(14)19-16(21)17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12H,3-5,7-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVPHYWMOFOQFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-bromo-4-nitrophenyl)adamantane-1-carboxamide typically involves the functionalization of adamantane derivatives. . The reaction conditions often involve the use of radical initiators and specific catalysts to achieve the desired substitution on the adamantane core. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

N-(2-bromo-4-nitrophenyl)adamantane-1-carboxamide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Properties
N-(2-bromo-4-nitrophenyl)adamantane-1-carboxamide has been identified as a potential candidate for drug development, especially in the design of antiviral and anticancer agents. The compound's structure allows for specific interactions with biological targets, which can lead to inhibition or modulation of various pathways involved in disease progression. For instance, adamantane derivatives have been linked to the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders such as obesity and type 2 diabetes .

Mechanism of Action
The mechanism by which this compound exerts its effects may involve the bromine and nitro substituents, which enhance its reactivity and binding affinity to target enzymes or receptors. This interaction can lead to significant biological responses, such as apoptosis in cancer cells or modulation of metabolic pathways .

Catalyst Development

The unique structural properties of this compound also make it suitable for use as a catalyst or catalyst precursor in various chemical reactions. Its ability to undergo nucleophilic substitution reactions allows for the introduction of different functional groups, which can enhance catalytic efficiency in organic synthesis.

Nanomaterials

Due to its stable and functionalized structure, this compound can be employed in the synthesis of nanomaterials. The compound can form stable complexes with metal ions or other substrates, facilitating the development of nanostructures with tailored properties for applications in electronics, photonics, and drug delivery systems.

Anticancer Activity

Recent studies have demonstrated that derivatives similar to this compound exhibit promising anticancer properties. For example, compounds with similar structural motifs have shown significant inhibition of cancer cell proliferation through mechanisms such as the induction of apoptosis via mitochondrial pathways.

Inhibition of Enzymatic Activity

A related study explored the compound's potential as an inhibitor of enzymes involved in metabolic pathways. The findings indicated that certain adamantane derivatives could effectively inhibit 11β-HSD1 activity, demonstrating their utility in treating conditions associated with metabolic syndrome .

Summary Table of Applications

Application Area Description Potential Benefits
Medicinal ChemistryAntiviral and anticancer agent developmentTarget-specific interactions leading to effective therapies
Catalyst DevelopmentUse as a catalyst or precursor in organic reactionsEnhanced catalytic efficiency through functional group modification
NanomaterialsSynthesis of stable nanostructures for electronics and drug deliveryTailored properties for specific applications

Mechanism of Action

The mechanism of action of N-(2-bromo-4-nitrophenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison emphasizes structural variations, synthetic efficiency, and analytical characterization of 11c and 11d , which serve as relevant analogs to the target compound.

Structural Features

  • 11c : Contains a biphenylsulfonyl hydrazinecarbonyl group attached to the phenyl ring.
  • 11d : Features a 4'-bromo-biphenyl hydrazinecarbonyl substituent.
  • Target Compound (hypothetical) : The bromo and nitro groups on the phenyl ring introduce distinct electronic and steric effects compared to the hydrazinecarbonyl-biphenyl motifs in 11c and 11d .

Analytical Characterization

Compound 1H/13C NMR Data HRMS Validation Elemental Analysis
11c Full dataset Confirmed Matched
11d Partial data Confirmed Matched
  • 11c was rigorously characterized via 1H NMR, 13C NMR, HRMS, and elemental analysis, confirming its structural integrity.
  • 11d lacked detailed NMR data in the evidence but was validated through HRMS and elemental analysis, indicating reliable synthetic reproducibility .

Functional Group Impact

  • Bromine vs. Sulfonyl Groups : Bromine in 11d and the sulfonyl group in 11c introduce divergent steric and electronic profiles, affecting solubility, crystallization, and biological activity.

Research Implications

While direct data on N-(2-bromo-4-nitrophenyl)adamantane-1-carboxamide is absent in the provided evidence, the comparison of 11c and 11d underscores the importance of substituent selection in adamantane-carboxamide derivatives. Key findings include:

  • Brominated derivatives (11d ) demonstrate superior synthetic yields and thermal stability compared to sulfonyl analogs (11c ) .
  • The absence of nitro groups in 11c /11d limits direct extrapolation to the target compound but highlights avenues for future studies on nitro-substituted variants.

Biological Activity

N-(2-bromo-4-nitrophenyl)adamantane-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features an adamantane core, which is known for its unique structural properties that enhance biological interactions. The presence of the bromo and nitro groups on the phenyl ring contributes to its reactivity and biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on antimicrobial, anticancer, and antiviral properties.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial effects against various pathogens. The compound exhibits a minimum inhibitory concentration (MIC) ranging from 0.22 to 0.25 μg/mL against certain bacteria, indicating potent antibacterial activity. Additionally, it has shown effectiveness in inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin in certain assays .

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies indicate that this compound can induce apoptosis in cancer cell lines through mechanisms involving DNA damage and cell cycle arrest. The selectivity index (SI) for various cancer cells suggests a favorable therapeutic window, making it a candidate for further development .

Antiviral Activity

In antiviral assays, the compound has shown activity against several viruses, including those from the poxvirus family. Its mechanism involves interference with viral replication processes, making it a potential candidate for therapeutic applications in viral infections .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in bacterial and viral replication.
  • Receptor Interaction : It may modulate receptor-mediated signaling pathways, thereby influencing cellular responses to infection or malignancy.
  • Biofilm Disruption : By inhibiting biofilm formation, it enhances the efficacy of existing antibiotics against resistant strains .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Antimicrobial Efficacy Study : A study evaluated the compound's effectiveness against clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial load compared to controls, demonstrating its potential as an antimicrobial agent .
  • Anticancer Activity Assessment : In vitro tests on breast cancer cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values indicating substantial cytotoxicity at low concentrations .
  • Antiviral Evaluation : Research focused on the compound's ability to inhibit vaccinia virus replication showed promising results, with high selectivity indices compared to standard antiviral drugs .

Q & A

Q. What are the key synthetic pathways for N-(2-bromo-4-nitrophenyl)adamantane-1-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves coupling adamantane-1-carboxylic acid derivatives with functionalized aromatic amines. A plausible route includes:

  • Step 1 : Bromination and nitration of the phenyl ring to introduce the 2-bromo-4-nitro substituents .
  • Step 2 : Activation of the adamantane-1-carboxylic acid using coupling agents like EDC/HOBt or HATU in DMF .
  • Step 3 : Amide bond formation with the substituted aniline under inert conditions (e.g., N₂ atmosphere) at 0–25°C . Optimization focuses on solvent choice (e.g., DMF vs. THF), catalyst loading, and temperature control to achieve yields >60% .

Q. How is the structural integrity of this compound confirmed?

  • Spectroscopy : ¹H/¹³C NMR (e.g., δ ~176 ppm for carbonyl carbon) and HRMS for molecular weight validation .
  • Crystallography : Single-crystal X-ray diffraction using SHELXL for refinement, with WinGX for data processing . Anisotropic displacement parameters (ORTEP diagrams) resolve steric effects from the adamantane core .

Q. What physicochemical properties influence its behavior in biological assays?

  • Lipophilicity : LogP ~4.2 (estimated via QSPR), affecting membrane permeability .
  • Solubility : Poor aqueous solubility (<0.1 mg/mL) necessitates DMSO or cyclodextrin-based formulations .
  • Stability : Degrades under UV light (t₁/₂ <24 hrs), requiring storage in amber vials at −20°C .

Q. What in vitro assays are used to evaluate its biological activity?

  • Antimicrobial : Broth microdilution (MIC against M. tuberculosis H37Rv) .
  • Cytotoxicity : MTT assays on HEK-293 or HeLa cells (IC₅₀ values) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., HIV protease inhibition) .

Advanced Research Questions

Q. How can synthetic routes be optimized for scalability and purity?

  • Continuous flow reactors : Reduce reaction time and improve yield (>80%) for nitroaromatic coupling steps .
  • Purification : Flash chromatography (hexane/EtOAc gradients) or preparative HPLC (C18 column, 70% acetonitrile) .
  • Quality control : HPLC purity >98% (retention time ~12.3 min) with UV detection at 254 nm .

Q. What role do the bromo and nitro substituents play in molecular conformation and reactivity?

  • X-ray analysis : The nitro group induces planarity in the phenyl ring (torsion angle <5°), while bromine stabilizes halogen bonding with target proteins .
  • Electrophilicity : Nitro group enhances susceptibility to nucleophilic aromatic substitution (e.g., Suzuki coupling for derivatization) .

Q. How should contradictory bioactivity data across studies be resolved?

  • Dose-response validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) .
  • Target profiling : Use SPR (surface plasmon resonance) to measure binding kinetics (KD) for suspected targets like DprE1 .
  • Metabolite screening : LC-MS to identify degradation products that may interfere with assays .

Q. What computational methods elucidate its mechanism of action?

  • Molecular docking : AutoDock Vina predicts binding to M. tuberculosis DprE1 (ΔG = −9.2 kcal/mol) .
  • QSAR modeling : Hammett constants (σmeta = 0.71 for NO₂) correlate with antifungal activity (R² = 0.89) .

Q. How do structural modifications impact bioactivity?

  • SAR studies :
DerivativeModificationMIC (M. tuberculosis)
ParentNone2.5 µM
-NO₂ → -NH₂Reduced activity>20 µM
Adamantane → cyclohexaneLoss of rigidity15 µM
Data adapted from .

Q. What safety protocols are critical for handling this compound?

  • PPE : Nitrile gloves, lab coat, and fume hood use .
  • Spill management : Absorb with vermiculite and neutralize with 10% sodium bicarbonate .
  • Disposal : Incinerate at >1000°C to prevent nitroaromatic byproduct formation .

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